- Methods for making water-soluble semiconductor nanocrystals modified by ligands comprising polyimidazole ligands incorporating pendant imidazole moieties for nanocrystal binding and either sulfonatebetaine, carboxybetaine, or phosphocholinebetaine moieties for water-solubilization, United States, , ,

Cas no 925-76-8 (N-[2-(dimethylamino)ethyl]acrylamide)

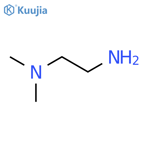

![N-[2-(dimethylamino)ethyl]acrylamide structure](https://ja.kuujia.com/scimg/cas/925-76-8x500.png)

N-[2-(dimethylamino)ethyl]acrylamide 化学的及び物理的性質

名前と識別子

-

- N-[2-(dimethylamino)ethyl]acrylamide

- Acrylamide, N-[2-(dimethylamino)ethyl]- (6CI, 7CI, 8CI)

- N-[2-(Dimethylamino)ethyl]-2-propenamide (ACI)

- 2-(Dimethylaminoethyl)acrylamide

- [2-(N,N-Dimethylamino)ethyl]acrylamide

- N,N-Dimethylaminoethylacrylamide

- N-[(Dimethylamino)ethyl]acrylamide

- N-[2-(Dimethylamino)ethyl]-2-propenamide

- N-[2-(N,N-Dimethylamino)ethyl]acrylamide

- NSC 135479

-

- MDL: MFCD00053694

- インチ: 1S/C7H14N2O/c1-4-7(10)8-5-6-9(2)3/h4H,1,5-6H2,2-3H3,(H,8,10)

- InChIKey: WDQKICIMIPUDBL-UHFFFAOYSA-N

- ほほえんだ: O=C(NCCN(C)C)C=C

計算された属性

- せいみつぶんしりょう: 142.110613

- どういたいしつりょう: 142.110613

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 121

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.3

じっけんとくせい

- 密度みつど: 0.933

- ふってん: 267.4°C at 760 mmHg

- フラッシュポイント: 115.5°C

- 屈折率: 1.457

- PSA: 32.34000

- LogP: 0.24110

N-[2-(dimethylamino)ethyl]acrylamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB122907-5 g |

N,N-Dimethylaminoethyl acrylamide, 95%; . |

925-76-8 | 95% | 5g |

€311.30 | 2023-05-10 | |

| abcr | AB122907-25 g |

N,N-Dimethylaminoethyl acrylamide, 95%; . |

925-76-8 | 95% | 25g |

€844.30 | 2023-05-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5794-5G |

N-[2-(dimethylamino)ethyl]acrylamide |

925-76-8 | 98.0%(GC&T) | 5g |

¥390.0 | 2024-07-20 | |

| A2B Chem LLC | AY77129-1g |

N-(2-(Dimethylamino)ethyl)acrylamide |

925-76-8 | 98%(GC) | 1g |

$56.00 | 2024-07-18 | |

| abcr | AB122907-25g |

N,N-Dimethylaminoethyl acrylamide, 95%; . |

925-76-8 | 95% | 25g |

€788.00 | 2025-02-14 | |

| A2B Chem LLC | AY77129-25g |

N-(2-(Dimethylamino)ethyl)acrylamide |

925-76-8 | 98%(GC) | 25g |

$517.00 | 2024-07-18 | |

| abcr | AB122907-1g |

N,N-Dimethylaminoethyl acrylamide, 95%; . |

925-76-8 | 95% | 1g |

€124.60 | 2025-02-14 | |

| 1PlusChem | 1P01H3ZD-25g |

N-(2-(Dimethylamino)ethyl)acrylamide |

925-76-8 | 98%(GC) | 25g |

$565.00 | 2024-04-20 | |

| Aaron | AR01H47P-25g |

N-(2-(Dimethylamino)ethyl)acrylamide |

925-76-8 | 97% | 25g |

$267.00 | 2025-02-11 | |

| eNovation Chemicals LLC | Y1261917-5g |

N-(2-(Dimethylamino)ethyl)acrylamide |

925-76-8 | 97% | 5g |

$110 | 2024-06-05 |

N-[2-(dimethylamino)ethyl]acrylamide 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

ごうせいかいろ 3

1.2 Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt

- Non-Viral CRISPR/Cas Gene Editing In Vitro and In Vivo Enabled by Synthetic Nanoparticle Co-Delivery of Cas9 mRNA and sgRNA, Angewandte Chemie, 2017, 56(4), 1059-1063

ごうせいかいろ 4

ごうせいかいろ 5

- A novel hydrophobically associating polyampholytes of poly(AM/AA/AMQC12): preparation, characterization, and solution properties, Polymer Bulletin (Heidelberg, 2011, 67(1), 141-158

ごうせいかいろ 6

ごうせいかいろ 7

ごうせいかいろ 8

ごうせいかいろ 9

ごうせいかいろ 10

ごうせいかいろ 11

1.2 overnight, 0 °C

- Free-standing non-fouling polymers, their compositions, and related monomers, World Intellectual Property Organization, , ,

ごうせいかいろ 12

ごうせいかいろ 13

ごうせいかいろ 14

- Trends in the Phase Separation Temperature Optimization of a Functional and Thermo-pH Responsive Terpolymer of Poly(N-isopropylacrylamide-co-N-(2-(dimethylamino)ethyl) Acrylamide-co-vanillin Acrylate), Journal of Polymers and the Environment, 2021, 29(10), 3116-3129

ごうせいかいろ 15

ごうせいかいろ 16

ごうせいかいろ 17

ごうせいかいろ 18

ごうせいかいろ 19

1.2 Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt

- Preparation of cationic sulfonamide amino lipids and amphiphilic zwitterionic amino lipids, World Intellectual Property Organization, , ,

ごうせいかいろ 20

- Photo-Cross-Linked Polydimethylacrylamide Hydrogels as Porogens for Mesoporous Alumina, European Journal of Inorganic Chemistry, 2017, 2017(6), 1026-1031

N-[2-(dimethylamino)ethyl]acrylamide Raw materials

N-[2-(dimethylamino)ethyl]acrylamide Preparation Products

N-[2-(dimethylamino)ethyl]acrylamide 関連文献

-

Despina Nelie Loufakis,Zhenning Cao,Sai Ma,David Mittelman,Chang Lu Chem. Sci. 2014 5 3331

-

Tengfei Kong,Guoqiang Guo,Huatang Zhang,Liang Gao Polym. Chem. 2017 8 5769

-

Ke Wang,Zefeng Song,Chonggao Liu,Wangqing Zhang Polym. Chem. 2016 7 3423

-

Meng Xiong,Nan Hao,Tao Yu,Jing-Juan Xu,Hong-Yuan Chen Chem. Commun. 2014 50 10303

N-[2-(dimethylamino)ethyl]acrylamideに関する追加情報

N-[2-(Dimethylamino)ethyl]acrylamide (CAS No. 925-76-8): A Versatile Building Block for Advanced Polymer Applications

N-[2-(Dimethylamino)ethyl]acrylamide (CAS 925-76-8) is a specialized acrylamide derivative that has gained significant attention in polymer chemistry and material science. This compound, sometimes referred to as DMAE acrylamide or dimethylaminoethyl acrylamide, serves as a crucial monomer for creating functional polymers with unique properties. Its molecular structure combines the reactivity of an acrylamide group with the tertiary amine functionality, making it particularly valuable for developing pH-responsive materials, smart coatings, and advanced hydrogel systems.

The growing interest in stimuli-responsive polymers has positioned N-[2-(dimethylamino)ethyl]acrylamide as a key building block in modern material design. Researchers are particularly drawn to its ability to create polymers that respond to environmental changes, a property highly sought after in drug delivery systems and biomedical applications. The compound's tertiary amine group allows for protonation-deprotonation transitions, enabling the development of materials that can change their properties in response to pH variations.

From a chemical perspective, N-[2-(dimethylamino)ethyl]acrylamide demonstrates excellent polymerization characteristics, readily participating in both free radical and controlled radical polymerization processes. This versatility makes it suitable for creating various copolymers and polymer networks with precisely tuned properties. The compound's water solubility before polymerization and the potential for creating water-swellable networks after polymerization contribute to its popularity in developing hydrogel technologies.

The application spectrum of N-[2-(dimethylamino)ethyl]acrylamide-based polymers extends to several cutting-edge fields. In biotechnology, these materials are explored for cell culture scaffolds due to their tunable mechanical properties and potential for biofunctionalization. The cosmetics industry utilizes polymers derived from this monomer in hair care formulations and skin-friendly coatings, capitalizing on their film-forming abilities and moisture retention properties.

Recent advancements in smart material development have highlighted the importance of N-[2-(dimethylamino)ethyl]acrylamide in creating environmentally responsive systems. Researchers are investigating its use in self-healing materials, where the pH-responsive nature of polymers containing this monomer can trigger autonomous repair mechanisms. This aligns with current trends in green chemistry and circular economy initiatives, making the compound particularly relevant in today's research landscape.

The synthesis and handling of N-[2-(dimethylamino)ethyl]acrylamide require proper chemical safety protocols, as with any reactive monomer. While not classified as hazardous under normal conditions, appropriate laboratory practices should be followed during its use. The compound's stability and storage recommendations are important considerations for researchers and industrial users working with this material.

Market analysis indicates growing demand for functional monomers like N-[2-(dimethylamino)ethyl]acrylamide, driven by expanding applications in biomedical engineering and advanced materials. The compound's unique combination of properties – including its reactivity, water solubility, and pH responsiveness – positions it as a valuable component in the development of next-generation polymeric materials. As research continues to uncover new applications, the importance of this acrylamide derivative in material science is expected to grow significantly.

For researchers considering N-[2-(dimethylamino)ethyl]acrylamide for their projects, several key factors should be evaluated. The monomer's polymerization kinetics, compatibility with other monomers, and resulting polymer properties should be carefully characterized. Recent publications have demonstrated successful copolymerization with various acrylates, methacrylates, and other vinyl monomers, offering numerous possibilities for material design.

The future outlook for N-[2-(dimethylamino)ethyl]acrylamide appears promising, with potential applications emerging in sensor technologies, controlled release systems, and adaptive coatings. As the scientific community continues to explore stimuli-responsive materials, this compound's unique characteristics will likely maintain its position as an important tool for polymer chemists and material scientists worldwide.

925-76-8 (N-[2-(dimethylamino)ethyl]acrylamide) 関連製品

- 2956-58-3(N,N'-Ethylenebisacrylamide)

- 6342-17-2(1-4-(prop-2-enoyl)piperazin-1-ylprop-2-en-1-one)

- 23918-29-8(N-(2-aminoethyl)prop-2-enamide)

- 1016714-89-8(Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate)

- 1211535-98-6(6-(2,2,2-TRIFLUOROACETYL)NICOTINIC ACID)

- 1262003-91-7([1,1'-Biphenyl]-3-ol, 5-bromo-2'-fluoro-5'-methoxy-)

- 1337110-54-9(3-(furan-3-yl)methylpyrrolidine)

- 312266-56-1(2-Amino-4-(3,4-dimethoxy-phenyl)-7-hydroxy-4H-chromene-3-carbonitrile)

- 1897247-40-3(5-bromo-4-(1-hydroxycyclopropyl)methyl-2-methoxyphenol)

- 2034263-83-5(N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-bromobenzene-1-sulfonamide)